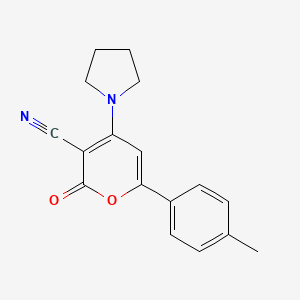
2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile is a synthetic compound that belongs to the class of heterocyclic compounds. It features a pyran ring fused with a pyrrolidine moiety, making it a versatile scaffold in medicinal chemistry and organic synthesis. This compound is of interest due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with pyrrolidine and subsequent oxidation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency .
化学反应分析
Types of Reactions
2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
科学研究应用
2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds include other pyran and pyrrolidine derivatives, such as:
- 4-Methyl-6-phenyl-2-(pyrrolidin-1-yl)pyrimidine
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one
Uniqueness
What sets 2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile apart is its unique combination of the pyran and pyrrolidine moieties, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
属性
CAS 编号 |
477795-09-8 |
|---|---|
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
6-(4-methylphenyl)-2-oxo-4-pyrrolidin-1-ylpyran-3-carbonitrile |
InChI |
InChI=1S/C17H16N2O2/c1-12-4-6-13(7-5-12)16-10-15(19-8-2-3-9-19)14(11-18)17(20)21-16/h4-7,10H,2-3,8-9H2,1H3 |
InChI 键 |
QPSYPGRDTONXKO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C#N)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


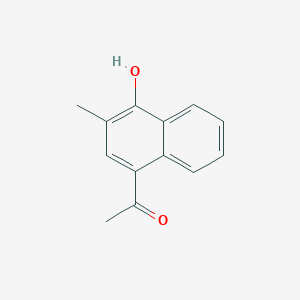
![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidin-5-ol](/img/structure/B8686209.png)
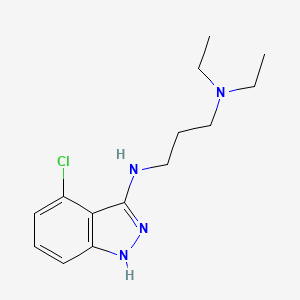
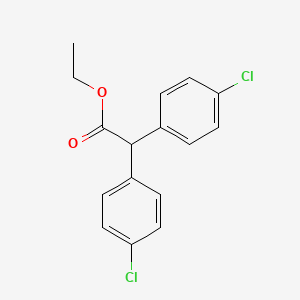
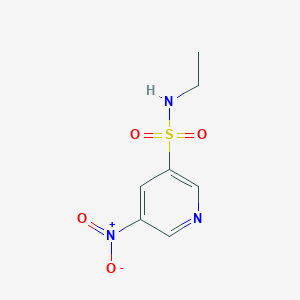
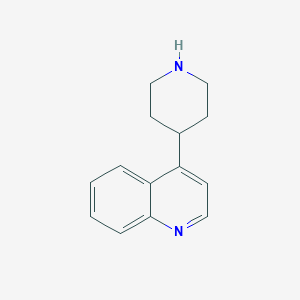
![N,N'-(2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(4-aminobenzamide)](/img/structure/B8686263.png)
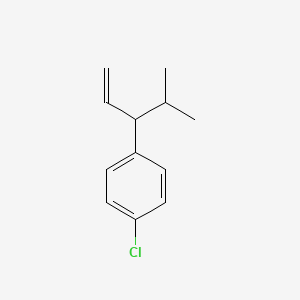
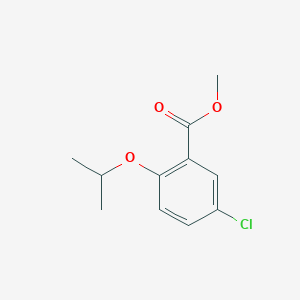
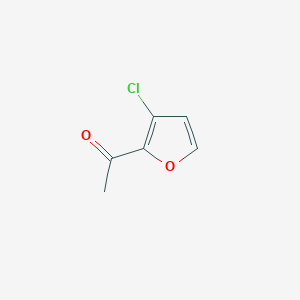
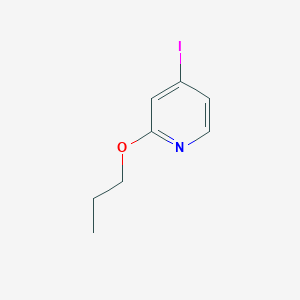
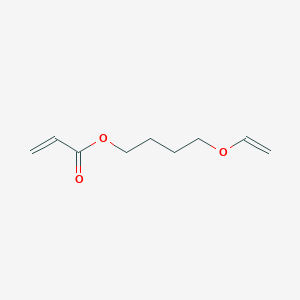
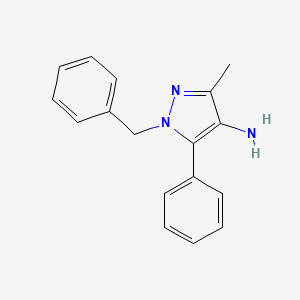
![1-Propanesulfonic acid, 3-[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B8686314.png)
